molecular formula C9H7ClO3 B1354379 (R)-(-)-O-Formylmandeloyl chloride CAS No. 29169-64-0

(R)-(-)-O-Formylmandeloyl chloride

Cat. No. B1354379
CAS RN: 29169-64-0
M. Wt: 198.6 g/mol
InChI Key: ZNLABNPTWSKGDX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-O-Formylmandeloyl chloride, also known as (R)-(-)-O-Formylmandeloyl chloride or (R)-(-)-O-Formylmandeloyl chloride, is an organic compound that belongs to the group of aromatic aldehydes. It is a white crystalline solid with a strong odor and has a melting point of 128-130°C. It is soluble in methanol, ethanol, and water, and is used as a reagent in organic synthesis. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Photocatalysis in Organic Synthesis

(R)-(-)-O-Formylmandeloyl chloride's derivatives, particularly aroyl chlorides, have been utilized as innovative acyl radical precursors in visible-light photocatalysis. This method, emphasizing a redox-neutral mechanism, enables the synthesis of valuable heterocyclic compounds through radical cascade reactions, under mild conditions, and with convenient operations. It signifies a step towards environmentally benign synthesis methods in organic chemistry (Xu et al., 2017).

Membrane Technology

Novel acyl chloride monomers, including derivatives similar to (R)-(-)-O-Formylmandeloyl chloride, have been synthesized and used to prepare thin-film composite reverse osmosis membranes. These membranes show enhanced salt rejection and water flux performance, indicating the potential for improved water purification technologies. The research in this domain focuses on the membrane's chemical composition, structure, and performance, reflecting a drive towards more efficient and selective filtration systems (Wang et al., 2013).

Chemical Stability Research

Studies on the stability and reactivity of carbamoyl chlorides and formyl chlorides, compounds structurally related to (R)-(-)-O-Formylmandeloyl chloride, contribute significantly to our understanding of their behavior in different conditions. This research is crucial for designing more stable compounds for industrial and pharmaceutical applications, ensuring safety and effectiveness in their use (D’Souza & Kevill, 2016).

Catalysis and Chemical Reactions

Derivatives of (R)-(-)-O-Formylmandeloyl chloride are involved in various catalytic processes, including the development of highly efficient palladium precatalysts for Suzuki–Miyaura cross-coupling reactions. This highlights the role of these compounds in facilitating chemical reactions, paving the way for more efficient industrial processes and pharmaceutical synthesis (Liang et al., 2022).

Click Chemistry

The field of click chemistry has seen the use of sulfur(VI) fluoride exchange, where compounds structurally akin to (R)-(-)-O-Formylmandeloyl chloride are used to create stable chemical structures. This chemistry is essential for developing novel materials and pharmaceuticals, showcasing the versatility of these compounds in creating diverse and stable chemical entities (Dong et al., 2014).

properties

IUPAC Name

[(1R)-2-chloro-2-oxo-1-phenylethyl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-9(12)8(13-6-11)7-4-2-1-3-5-7/h1-6,8H/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLABNPTWSKGDX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)Cl)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601014410
Record name (R)-alpha-(Formyloxy)benzeneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-O-Formylmandeloyl chloride

CAS RN

29169-64-0
Record name O-Formyl-D-mandeloyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29169-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-alpha-(Formyloxy)benzeneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-α-(formyloxy)benzeneacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-O-Formylmandeloyl chloride
Reactant of Route 2
Reactant of Route 2
(R)-(-)-O-Formylmandeloyl chloride
Reactant of Route 3
(R)-(-)-O-Formylmandeloyl chloride
Reactant of Route 4
(R)-(-)-O-Formylmandeloyl chloride
Reactant of Route 5
(R)-(-)-O-Formylmandeloyl chloride
Reactant of Route 6
(R)-(-)-O-Formylmandeloyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.